N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-oxo-4H-chromene-2-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6S/c1-31-18-8-6-17(7-9-18)25-11-13-26(14-12-25)33(29,30)15-10-24-23(28)22-16-20(27)19-4-2-3-5-21(19)32-22/h2-9,16H,10-15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQCHYGMXILFEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of this compound is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission. This compound has been found to inhibit AChE, thus increasing the availability of acetylcholine.
Mode of Action
The compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s ability to break down acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission.
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, which can affect various biochemical pathways. For instance, increased acetylcholine can enhance the activation of muscarinic and nicotinic acetylcholine receptors, which are involved in numerous physiological processes, including memory and learning.
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can have several effects at the molecular and cellular levels. For instance, it can enhance synaptic transmission in the nervous system, which can improve cognitive functions such as memory and learning. Additionally, this compound has been found to have neuroprotective effects, as it can prevent lipid peroxidation and protein damage, and restore the levels of endogenous antioxidant enzymes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH and temperature can affect the compound’s stability and its ability to interact with its target. Moreover, the presence of other substances, such as aluminium chloride, can influence the compound’s efficacy
Activité Biologique
N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural framework that includes a piperazine ring, a sulfonyl group, and a chromene moiety, which may contribute to its biological activity.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 477.6 g/mol. Its structure can be broken down into several key components:
- Piperazine Ring : Known for its ability to interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors.
- Sulfonyl Group : Enhances binding affinity to biological targets and may contribute to diverse pharmacological effects.
- Chromene Moiety : Associated with antioxidant properties and potential anticancer activity.
Biological Activity
The biological activity of this compound has been evaluated across various studies, highlighting its potential in several therapeutic areas:
1. Neurotransmitter Modulation
Compounds containing piperazine structures often exhibit significant activity against serotonin and dopamine receptors. The presence of the sulfonamide group may further enhance the compound's selectivity and binding affinity towards these neurotransmitters, potentially modulating their functions in neurological disorders.
2. Anticancer Activity
Research indicates that chromene derivatives can possess anticancer properties. The unique combination of functional groups in this compound may lead to enhanced cytotoxicity against cancer cell lines. Studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in various cancer types .
3. Antimicrobial Properties
The sulfonamide moiety is known for its antibacterial action. Preliminary evaluations suggest that this compound may exhibit inhibitory effects against certain bacterial strains, although specific data on its antimicrobial efficacy remains limited .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential as acetylcholinesterase inhibitors, enhancing cholinergic transmission by preventing the breakdown of acetylcholine.
- Interaction with Receptors : The piperazine component likely facilitates interaction with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognition.
Case Studies and Research Findings
A summary of relevant case studies and findings related to the biological activity of this compound is presented in the following table:
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis typically involves multi-step organic reactions, including:
- Sulfonylation : Coupling the piperazine moiety to the sulfonyl ethyl group under controlled pH (7–9) and temperature (0–5°C) to avoid side reactions .
- Carboxamide formation : Using coupling agents like EDCI/HOBt in dichloromethane or DMF, with triethylamine as a base to activate the carboxylic acid intermediate .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Key optimization parameters :
- Solvent polarity to stabilize intermediates (e.g., DMF for polar intermediates, CH₂Cl₂ for non-polar steps).
- Reaction time monitoring via TLC or HPLC to prevent over-oxidation of the chromene ring .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.7–3.9 ppm, chromene carbonyl at δ 165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₄N₃O₆S: 494.1384) .
- HPLC-PDA : Purity assessment (>98%) using a C18 column (acetonitrile/water gradient) .
Q. What preliminary biological screening approaches are recommended?
- In vitro receptor binding assays : Screen against serotonin (5-HT₁A/2A) and dopamine (D2/D3) receptors due to structural similarity to piperazine-based antagonists .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Solubility and logP : Determine via shake-flask method (aqueous buffer pH 7.4) and HPLC retention time correlation .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved?
Example: Discrepancies in IC₅₀ values across studies may arise from:
Q. Mitigation strategy :
- Replicate experiments under standardized conditions (e.g., CLIA-certified labs).
- Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. What computational methods support mechanistic studies of this compound?
- Molecular docking : Use AutoDock Vina to model interactions with D3 receptors (PDB: 3PBL). Focus on the sulfonyl group’s hydrogen bonding with Asp110 .
- MD simulations : GROMACS for 100 ns trajectories to assess piperazine ring flexibility in aqueous vs. membrane environments .
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. chloro groups) on bioactivity using MOE or Schrödinger .
Q. How can synthetic yields be improved without compromising purity?
- Microwave-assisted synthesis : Reduce reaction time for sulfonylation step (30 min at 80°C vs. 12 hrs conventional) .
- Flow chemistry : Continuous processing for carboxamide coupling to minimize byproduct formation .
- DoE optimization : Apply Taguchi methods to variables like temperature, solvent ratio, and catalyst loading .
Q. What strategies address poor solubility in pharmacological assays?
- Salt formation : Screen hydrochloride or mesylate salts (e.g., 85% solubility increase in HCl salt form) .
- Nanoparticle formulation : Use PLGA-PEG carriers (150–200 nm size) to enhance bioavailability .
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the carboxamide group .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data across cell lines?
| Cell Line | IC₅₀ (µM) | Possible Factors |
|---|---|---|
| HeLa | 12.3 ± 1.2 | High P-gp expression |
| MCF-7 | 45.7 ± 3.1 | Estrogen receptor interference |
| A549 | >100 | Low drug uptake |
Q. Resolution :
- Perform ABCB1 inhibition assays with verapamil.
- Use LC-MS/MS to quantify intracellular drug levels .
Methodological Recommendations
- Reaction monitoring : In situ FTIR for real-time tracking of sulfonylation .
- Crystallography : Grow single crystals (CH₃CN/EtOAc) for X-ray structure validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
